REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:7](O)(=O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]CC.C([O-])(=O)C.[Na+]>S(=O)(=O)(O)O>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH2:2][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
51.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)O
|
Name
|
mercuric acetate
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The acid was dissolved
|
Type
|
TEMPERATURE
|
Details
|
by warming
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)OC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |